molecular formula C15H18N2O3 B3505558 2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No. B3505558
M. Wt: 274.31 g/mol
InChI Key: XYJIHUJKGITWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide, also known as GW 501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for cardiovascular and metabolic diseases due to its ability to increase endurance and reduce body fat. However, it has also gained popularity in the sports community as a performance-enhancing drug.

Mechanism of Action

2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. This leads to an increase in the expression of genes involved in lipid metabolism and energy production. It also stimulates the formation of new mitochondria, which improves endurance and reduces fatigue.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to a reduction in body fat and improved insulin sensitivity. It also enhances mitochondrial function, which improves endurance and reduces fatigue. Additionally, it has anti-inflammatory properties, which may be beneficial in treating various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516 in lab experiments is its ability to enhance endurance and reduce fatigue, which can improve the accuracy and reliability of performance tests. It also has anti-inflammatory properties, which can be beneficial in studying the effects of inflammation on various diseases. However, one of the limitations is that it has been shown to have potential carcinogenic effects in animal models, which may limit its use in certain studies.

Future Directions

There are several future directions for the research on 2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516. One area of interest is its potential use in treating various diseases such as diabetes and cancer. It may also have applications in sports medicine and rehabilitation, where it could be used to enhance recovery and improve performance. Additionally, further studies are needed to investigate the potential side effects and long-term safety of 2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide 501516 has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, reduce inflammation, and enhance endurance in animal models. It has also been investigated for its potential use in treating various diseases such as diabetes, obesity, and cancer.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10(2)12-4-6-13(7-5-12)19-9-15(18)16-14-8-11(3)20-17-14/h4-8,10H,9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJIHUJKGITWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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